REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][O:10][CH2:11][C:12](O)=[O:13])=[CH:4][CH:3]=1.CSC.B>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][O:10][CH2:11][CH2:12][OH:13])=[CH:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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14 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(C=C1)CCOCC(=O)O
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Name
|
|
Quantity
|
6.16 g
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Type
|
reactant
|
Smiles
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CSC.B
|
Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The resulting mixture was stirred at room temperature for 3 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling the reaction mixture to between 0 and 5° C.
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Type
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ADDITION
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Details
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1.5 NHCl (80 mL) was added
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Type
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TEMPERATURE
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Details
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dropwise, and the resulting mixture was refluxed for 30 minutes
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Duration
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30 min
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to room temperature
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (2×100 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with water and brine
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)CCOCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.8 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |